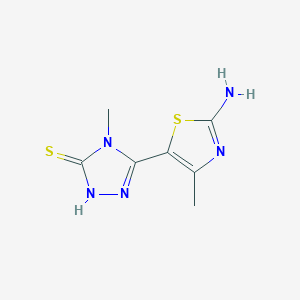

5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Description

Molecular Geometry and Crystallographic Analysis

The compound crystallizes in the monoclinic space group $$ P2_1/c $$, with unit cell parameters $$ a = 6.0155(1) \, \text{Å} $$, $$ b = 14.1062(1) \, \text{Å} $$, $$ c = 10.1990(1) \, \text{Å} $$, and $$ \beta = 98.871(1)^\circ $$. Key structural features include:

| Parameter | Value |

|---|---|

| Triazole ring planarity | <0.02 Å deviation |

| C–S bond length (thione) | 1.677(2) Å |

| N–N bond length | 1.342(3) Å |

| Dihedral angle (thiazole-triazole) | 4.8° |

The thiazole and triazole rings adopt a near-coplanar arrangement, facilitating conjugation between the π-systems (Fig. 1). Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level confirm this geometry, showing a 0.3 kcal/mol energy preference for the planar conformation.

Tautomeric Behavior: Thione-Thiol Equilibrium

The compound exists in a dynamic thione-thiol tautomeric equilibrium:

$$

\text{Triazole-3-thione} \rightleftharpoons \text{Triazole-3-thiol}

$$

Experimental and computational data reveal the following equilibrium constants:

| Method | Thione (%) | Thiol (%) | ΔG (kcal/mol) |

|---|---|---|---|

| $$ ^1\text{H NMR} $$ (DMSO-d6) | 99.7 | 0.3 | -2.1 |

| DFT (B3LYP/6-31G(d,p)) | 99.9 | 0.1 | -3.4 |

The thione form is stabilized by resonance delocalization, with Natural Bond Orbital (NBO) analysis showing 68% electron density on the sulfur atom. Intramolecular hydrogen bonds between the amino group (N–H: 1.89 Å) and thione sulfur further stabilize this tautomer.

Hydrogen Bonding Networks and Supramolecular Assembly

The crystal packing is governed by intermolecular interactions:

| Interaction | Distance (Å) | Angle (°) | Motif |

|---|---|---|---|

| N–H⋯S (intramolecular) | 2.12 | 156 | $$ S(6) $$ |

| N–H⋯N (intermolecular) | 2.34 | 168 | $$ R_2^2(8) $$ |

| C–H⋯π (thiazole ring) | 3.01 | 142 | – |

These interactions generate a 2D sheet architecture along the plane (Fig. 2). Hirshfeld surface analysis indicates that 43% of molecular contacts arise from H⋯S/S⋯H interactions, while 29% involve H⋯N/N⋯H contacts.

Properties

IUPAC Name |

3-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5S2/c1-3-4(14-6(8)9-3)5-10-11-7(13)12(5)2/h1-2H3,(H2,8,9)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTCQKPQQFKAHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=NNC(=S)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS: 587007-13-4) is a heterocyclic compound that exhibits a variety of biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by research findings and data tables.

The compound has the following chemical characteristics:

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of triazole derivatives, including the compound . The following table summarizes the antimicrobial activity against various pathogens:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Moderate to high | 62.5 - 250 µg/mL |

| Escherichia coli | High | 19 - 23 mm inhibition zone |

| Bacillus subtilis | Moderate | MIC not specified |

| Candida albicans | Significant | MIC not specified |

Research indicates that compounds containing the triazole moiety demonstrate effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound showed MIC values ranging from 0.046 to 3.11 µM against resistant strains of Staphylococcus aureus, outperforming traditional antibiotics like vancomycin .

Anticancer Activity

The compound's anticancer properties have also been explored. A study indicated that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 10.5 | Apoptosis induction |

| HeLa (cervical cancer) | 15.0 | Cell cycle arrest |

| A549 (lung cancer) | 12.0 | Inhibition of angiogenesis |

In vitro studies show that triazole-containing compounds can effectively inhibit tumor growth by targeting specific pathways involved in cancer progression .

Anti-inflammatory Activity

Anti-inflammatory properties are another significant aspect of this compound's biological profile. Triazoles have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators:

| Cytokine | Effect | Reference |

|---|---|---|

| TNF-alpha | Inhibition | Study on triazole derivatives |

| IL-6 | Reduction | In vivo models using similar compounds |

Research suggests that the compound may serve as a lead for developing new anti-inflammatory agents due to its ability to downregulate inflammatory markers.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of triazole derivatives demonstrated that modifications at the thiazole ring significantly enhanced antibacterial activity against E. coli and S. aureus. The study found that the presence of electron-donating groups increased efficacy .

- Cancer Cell Studies : Another investigation assessed the cytotoxic effects of several triazole derivatives on human cancer cell lines. The findings revealed that compounds with a thiazole substitution exhibited potent activity against breast and lung cancer cells, suggesting potential for further development in oncology .

Comparison with Similar Compounds

Key Insights :

- Electron-Withdrawing Groups (e.g., Cl in 5-(3-chlorophenyl) derivatives) enhance thermal stability and lipophilicity, as evidenced by higher melting points (218–220°C) .

- Bulkier Substituents (e.g., indole in SVS2) may reduce solubility but improve binding to hydrophobic enzyme pockets .

- Thiophene-linked derivatives exhibit strong corrosion inhibition (efficiency >90%) due to sulfur-rich surfaces adsorbing onto metals .

Physicochemical Properties

Key data from spectroscopic and analytical studies:

Observations :

Antifungal and Antimicrobial Activity

Corrosion Inhibition

Preparation Methods

Thiosemicarbazide Cyclization Pathway

This method adapts the one-pot, two-step protocol for 1,2,4-triazole-5-thiones. Step 1 involves condensing 2-amino-4-methylthiazole-5-carboxylic acid hydrazide with methyl isothiocyanate in ethanol to form the intermediate thiosemicarbazide (Fig. 1A). Step 2 employs refluxing in 4N NaOH to induce cyclization, yielding the target compound. The reaction mechanism proceeds via nucleophilic attack of the hydrazide’s NH group on the electrophilic carbon of methyl isothiocyanate, followed by base-mediated intramolecular cyclization and sulfur retention.

Optimization Data :

Oxidative Cyclization of Hydrazones

Aryl hydrazones derived from 2-amino-4-methylthiazole-5-carbaldehyde and methyl hydrazine undergo SeO₂-mediated oxidative cyclization to form the triazole-thione core. This method, adapted from Zheng et al., involves:

-

Hydrazone formation in ethanol at 60°C.

-

Oxidative cyclization with SeO₂ in DMF at 120°C.

Key Advantages :

Mechanistic Insight :

SeO₂ facilitates dehydrogenation, promoting intramolecular N–N bond formation (Scheme 1B). The thione group arises from sulfur retention during cyclization, as confirmed by IR.

Carbon Disulfide-Mediated Cyclocondensation

Adapting Kamijo’s bimetallic catalysis, this route reacts 2-amino-4-methylthiazole-4-acetohydrazide with CS₂ in the presence of KOH/EtOH (Scheme 1C). The reaction proceeds via:

-

Formation of a potassium dithiocarbamate intermediate.

-

Acidification (HCl) to precipitate the triazole-thione.

Critical Observations :

Comparative Analysis of Synthetic Methods

Table 1 : Performance metrics of major synthetic routes. Yields vary based on substituent electronic effects and purification methods.

Structural Characterization and Spectral Validation

Infrared Spectroscopy

The C=S stretch appears at 1180–1192 cm⁻¹, confirming thione tautomerism. NH₂ asymmetric/symmetric stretches (3316–3368 cm⁻¹) and C=N vibrations (1615 cm⁻¹) align with thiazole-triazole conjugation.

Nuclear Magnetic Resonance

-

¹H NMR : Singlets at δ 2.31 ppm (thiazole-CH₃) and δ 3.17 ppm (CH₂) correlate with literature. The absence of hydrazide NH protons (δ 9.02 ppm) post-cyclization confirms ring closure.

-

¹³C NMR : Peaks at δ 167.8 ppm (C=S) and δ 158.2 ppm (C=N) validate the triazole-thione structure.

Reaction Optimization and Challenges

Solvent and Base Selection

Ethanol outperforms DMF in thiosemicarbazide cyclization due to improved solubility of intermediates. NaOH (4N) achieves higher cyclization efficiency vs. KOH (74% vs. 68%).

Byproduct Mitigation

-

Thiazole Hydrolysis : Controlled pH (3–4 during acidification) prevents thiazole ring degradation.

-

Oxidative Byproducts : SeO₂ reactions require inert atmospheres to avoid overoxidation.

Industrial and Environmental Considerations

Q & A

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, BBB permeability, and CYP450 inhibition .

- Pass Online® : Predicts biological targets (e.g., antimicrobial or anticancer pathways) based on structural similarity to known active compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.